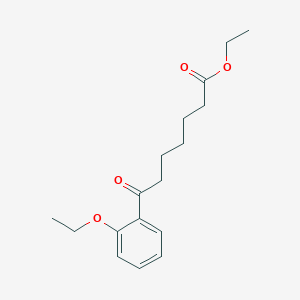

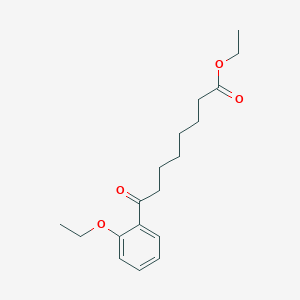

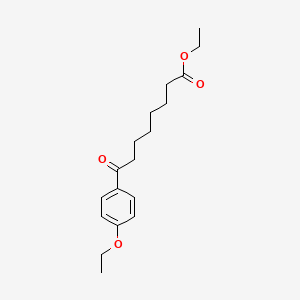

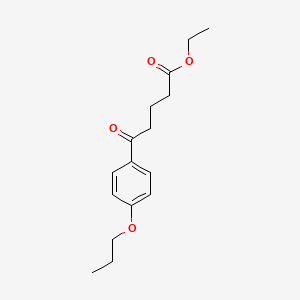

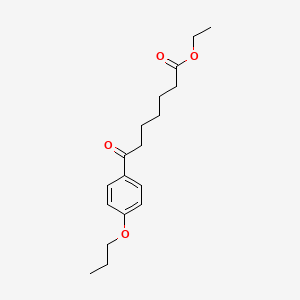

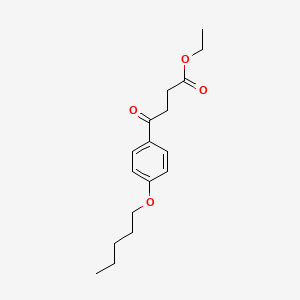

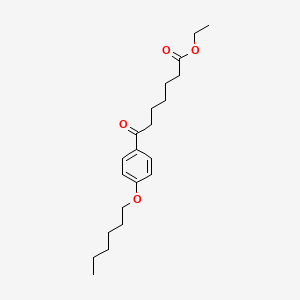

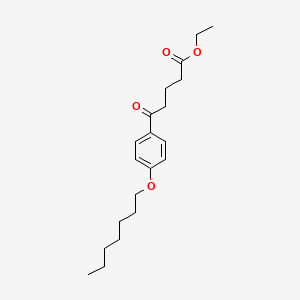

Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate is an organic compound with a complex structure that includes a chloro-substituted aromatic ring and an ester functional group

Applications De Recherche Scientifique

Enzymatic Reduction and Biocatalysis

Enzymatic Reduction in Organic Solvent-Water Systems

Ethyl 4-chloro-3-oxobutanoate undergoes enzymatic reduction in an organic solvent-water diphasic system. This process involves using an NADPH-dependent aldehyde reductase from Sporobolomyces salmonicolor and glucose dehydrogenase for NADPH recycling, leading to the production of ethyl (R)-4-chloro-3-hydroxybutanoate with high enantiomeric excess (Shimizu et al., 1990).

Production via Escherichia coli Transformants

Escherichia coli cells transformed with the aldehyde reductase gene from Sporobolomyces salmonicolor have been used to efficiently convert ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate. This process also highlights the use of a two-phase system for improved stability and yield (Kataoka et al., 1997).

Advancements in Biocatalysis for Production

Recent studies have focused on the biosynthesis of ethyl (S)-4-chloro-3-hydroxybutanoate, a precursor for chiral drugs. This involves using biocatalysis for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, offering advantages such as high yield and enantioselectivity (Ye, Ouyang, & Ying, 2011).

Chemical Reactions and Synthesis

Knoevenagel Condensation in Ionic Liquids

The compound has been used in Knoevenagel condensation reactions with aromatic aldehydes in ionic liquids, yielding ethyl 2-chloroacetyl-3-arylpropenoates. This method offers a greener alternative to traditional solvent-based approaches (Paula et al., 2012).

Formation of Various Derivatives through Reactions

Ethyl 4-chloro-3-oxobutanoate reacts with diethyl malonate and other compounds to form diverse derivatives. These reactions demonstrate the compound's versatility in synthesizing various chemical structures (Kato, Kimura, & Tanji, 1978).

Boric Acid-Catalyzed Synthesis in Aqueous Medium

The compound has been used in a boric acid-catalyzed multi-component reaction in an aqueous medium to synthesize 4H-isoxazol-5-ones. This represents a clean, efficient, and environmentally friendly synthesis method (Kiyani & Ghorbani, 2015).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as benzene derivatives, are known to undergo electrophilic aromatic substitution . This suggests that the compound might interact with aromatic systems in biological targets.

Mode of Action

A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Compounds that undergo electrophilic aromatic substitution can influence a variety of biochemical pathways, depending on the nature of the electrophile and the specific site of substitution on the aromatic ring .

Result of Action

The electrophilic aromatic substitution process can lead to the formation of various substituted benzene derivatives, which can have diverse biological effects depending on their specific structures .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate typically involves the esterification of 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoic acid.

Reduction: Ethyl 4-(4-chloro-2-methoxyphenyl)-4-hydroxybutanoate.

Substitution: Various substituted derivatives depending

Propriétés

IUPAC Name |

ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO4/c1-3-18-13(16)7-6-11(15)10-5-4-9(14)8-12(10)17-2/h4-5,8H,3,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASSPVNKISEDSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=C(C=C1)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301247535 |

Source

|

| Record name | Ethyl 4-chloro-2-methoxy-γ-oxobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301247535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951886-50-3 |

Source

|

| Record name | Ethyl 4-chloro-2-methoxy-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-chloro-2-methoxy-γ-oxobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301247535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.